Home > Products > Screening Compounds P7413 > 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide
2-(1,4-diazepan-1-yl)-N,N-diethylacetamide - 87055-46-7

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Catalog Number: EVT-3195072
CAS Number: 87055-46-7
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2‐(4‐(4‐(2‐Chlorobenzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide

  • Compound Description: This compound exhibited significant positive inotropic activity, exceeding the potency of the standard drug Milrinone in isolated rabbit-heart preparations. It demonstrated a 6.79 ± 0.18% increase in stroke volume at a concentration of 1×10–5 M, compared to Milrinone's 1.67 ± 0.64%. [] The study also investigated the compound's chronotropic effects. []

2‐(4‐(4‐Methylbenzyl)‐[1,4]‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamide (6m)

  • Compound Description: Identified as the most potent positive inotropic agent within its series, this compound showcased an 8.38 ± 0.16% increase in stroke volume at 3 × 10−5 M in isolated rabbit heart preparations, compared to Milrinone's 2.45 ± 0.06% increase. [] The research also examined its chronotropic effects. []

2‐(4‐Substitutedbenzyl‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐phenyl‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides

  • Compound Description: This series of compounds demonstrated promising positive inotropic activity, with several derivatives surpassing the potency of Milrinone. [] These compounds were synthesized and their in vitro effects were assessed using isolated rabbit-heart preparations by measuring left atrial stroke volume. []

[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)

  • Compound Description: Developed as a potent dual orexin receptor antagonist, MK-4305 is currently undergoing phase III clinical trials for the treatment of primary insomnia. [] Its design addressed the poor oral pharmacokinetics observed in earlier diazepane orexin receptor antagonists. []

N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150)

  • Compound Description: Discovered as a potent and orally available factor Xa inhibitor, darexaban (YM150) is under clinical development for the prevention and treatment of thromboembolic diseases. [] This compound undergoes rapid metabolic transformation into its active glucuronide conjugate (YM-222714) following oral administration, which contributes significantly to its potent anticoagulant activity in plasma. []
Overview

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is a chemical compound characterized by the presence of a diazepane ring and diethylacetamide functional groups. The molecular formula for this compound is C12H20N2OC_{12}H_{20}N_2O. It belongs to the class of compounds known as amides and is significant in both medicinal chemistry and pharmacology due to its potential therapeutic applications.

Source

The compound can be synthesized through various methods, including alkylation and condensation reactions involving diazepane derivatives. Its structure and properties have been the subject of various studies, highlighting its relevance in chemical research and potential pharmaceutical applications.

Classification
  • Type: Amide
  • Substituents: Diazepane ring, diethyl group
  • Chemical Category: Organic compound
Synthesis Analysis

Methods

The synthesis of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with diethylacetyl chloride in the presence of a base such as triethylamine. This method allows for the formation of the desired amide through nucleophilic substitution.

Technical Details

  1. Reagents:
    • 1,4-Diazepane
    • Diethylacetyl chloride
    • Triethylamine (as a base)
  2. Conditions:
    • The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
    • Temperature control is essential, often maintained at room temperature or slightly elevated to facilitate reaction completion.
  3. Purification:
    • Post-reaction, purification can be performed using techniques such as recrystallization or chromatography to isolate the pure compound.
Molecular Structure Analysis

Structure

The molecular structure of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide features a seven-membered diazepane ring fused with an acetamide moiety. The presence of two ethyl groups attached to the nitrogen atom enhances its lipophilicity, which is crucial for its biological activity.

Data

  • Molecular Formula: C12H20N2OC_{12}H_{20}N_2O
  • Molecular Weight: 224.30 g/mol
  • Structural Representation:
Chemical Reactions Analysis

Reactions

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 1,4-diazepane and diethylacetic acid.
  2. Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides.
  3. Substitution Reactions: The diazepane ring can engage in nucleophilic substitutions with alkyl halides or other electrophiles.

Technical Details

  • Common Reagents:
    • Hydrolysis: Water, Acid/Base catalysts
    • Oxidation: Potassium permanganate or hydrogen peroxide
    • Substitution: Alkyl halides under basic conditions
Mechanism of Action

The mechanism of action for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide primarily involves modulation of neurotransmitter systems in the central nervous system. Similar compounds have been shown to enhance gamma-aminobutyric acid (GABA) activity, leading to anxiolytic and sedative effects.

Process

  1. GABA Receptor Interaction: The compound binds to GABA receptors, increasing their affinity for GABA.
  2. Neurotransmission Modulation: This interaction enhances inhibitory neurotransmission, resulting in reduced neuronal excitability.

Data

Research indicates that compounds with similar structures exhibit significant anxiolytic properties in animal models, suggesting potential therapeutic applications in anxiety disorders.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or white solid.
  • Solubility: Soluble in organic solvents like ethanol and chloroform; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids and bases.
  • Reactivity: Reacts with strong nucleophiles and electrophiles; prone to hydrolysis under humid conditions.
Applications

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide has several scientific uses:

  1. Pharmaceutical Research: Investigated for its potential use as an anxiolytic agent due to its interaction with GABA receptors.
  2. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  3. Biological Studies: Used in studies exploring neurotransmitter interactions and their effects on behavior.

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in developing new therapeutic agents targeting anxiety and related disorders.

Introduction: Contextualizing 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide in Neuropharmacological Research

Systematic Nomenclature and Structural Taxonomy of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

The compound is systematically named according to IUPAC conventions as 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide, explicitly defining its core structural components: a 1,4-diazepane heterocycle connected via a methylene bridge to a diethyl-substituted acetamide group. The molecular formula is C₁₁H₂₃N₃O, with a molecular weight of 213.32 g/mol, as confirmed by chemical suppliers and chemical databases [1] [5] [7]. Its CAS Registry Number (87055-46-7) provides a unique identifier essential for unambiguous chemical tracking and literature retrieval.

Structurally, the molecule comprises three key domains:

  • Hexahydro-1,4-diazepine ring: A saturated seven-membered heterocycle containing two nitrogen atoms at the 1- and 4-positions, conferring conformational flexibility and potential for diverse binding interactions. The ring exists predominantly in a chair-like conformation, enhancing stability compared to unsaturated analogs.
  • Acetamide linker: A -CH₂C(O)N- group connecting the diazepane nitrogen to the terminal diethylamine moiety. This linker provides rotational freedom and influences the molecule's overall topology.
  • N,N-Diethylacetamide terminus: The tertiary amide with two ethyl substituents on the nitrogen atom. This group contributes significantly to the molecule's lipophilicity and steric profile, impacting membrane permeability and potential target engagement.

Table 1: Fundamental Chemical Identifiers of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Chemical PropertyValue
Systematic IUPAC Name2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide
Synonyms1H-1,4-Diazepine-1-acetamide, N,N-diethylhexahydro-
CAS Registry Number87055-46-7
Molecular FormulaC₁₁H₂₃N₃O
Molecular Weight213.32 g/mol
Chemical StructureDiazepane ring + -CH₂C(O)N(CH₂CH₃)₂
Canonical SMILESCCN(CC)C(=O)CN1CCCNCC1

The saturated (hexahydro) nature of the diazepine ring distinguishes it from aromatic diazepines like those found in benzodiazepine drugs, fundamentally altering its electronic properties and likely pharmacological behavior. The N,N-diethylacetamide group contrasts with simpler alkylamides or dimethylamides, offering enhanced lipophilicity (calculated logP ~0.8-1.2) and steric bulk compared to primary amides or smaller dialkyl variants [1] [2] [7].

Historical Evolution and Rationale for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide Design

The design of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide emerges from iterative medicinal chemistry efforts focused on modifying bioactive 1,4-diazepane scaffolds. Historically, 1,4-diazepane derivatives gained prominence as synthetic intermediates and potential pharmacophores due to their structural similarity to piperazines—a well-explored class in neuropharmacology—while offering increased conformational flexibility from the seven-membered ring. Early research demonstrated that unsubstituted 1,4-diazepane exhibited limited biological activity, prompting derivatization at the nitrogen atoms to enhance receptor affinity and selectivity.

A critical design phase involved appending acetamide groups to the diazepane nitrogen. Initial analogs featured simple N,N-dimethylacetamide termini (e.g., 2-(1,4-diazepan-1-yl)-N,N-dimethylacetamide, MW: 185.27 g/mol, C₉H₁₉N₃O) [2]. While these demonstrated improved bioavailability over amine precursors, metabolic studies suggested susceptibility to demethylation. This insight drove the development of the N,N-diethyl analog, where the ethyl groups were incorporated to:

  • Increase metabolic stability: Replacement of methyl with ethyl groups aims to hinder oxidative N-dealkylation, a common metabolic pathway limiting the half-life of tertiary alkylamines.
  • Modulate lipophilicity: The ethyl substituents enhance molecular hydrophobicity compared to methyl analogs (evident in higher molecular weight and carbon content), theoretically improving blood-brain barrier penetration—a crucial factor for neuropharmacological agents.
  • Optimize steric fit: The slightly larger diethylamide moiety was hypothesized to better occupy hydrophobic pockets in target proteins like G-protein coupled receptors (GPCRs) or ion channels compared to the smaller dimethylamide.

The choice of the unsubstituted 1,4-diazepane core, rather than benzodiazepines or other fused variants, reflects a targeted exploration of the saturated diazepane's potential for novel interactions distinct from the GABAergic activity associated with benzodiazepine scaffolds [3] [7].

Position of 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide within Structural Analog Families

2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide occupies a specific position within a broader family of diazepane-acetamide analogs, defined by variations in the diazepane ring substitution and the amide nitrogen substituents. Key structural analogs include:

  • N,N-Dimethyl Counterpart: 2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamide (C₉H₁₉N₃O, MW 185.27 g/mol) [2]. This analog shares the core structure but possesses methyl groups instead of ethyls on the amide nitrogen. It represents a less lipophilic and slightly smaller congener, often serving as a reference compound to evaluate the impact of N-alkyl chain extension on physicochemical and biological properties.
  • Benzyl-Substituted Diazepane Analogs: Compounds like 2-(4-(4-methylbenzyl)-[1,4]-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide, investigated for cardioprotective inotropic effects [3]. These feature additional benzyl substituents on the diazepane nitrogen and complex heterocyclic amide components, markedly increasing molecular complexity and weight compared to the simpler diethylacetamide derivative.
  • Heterocycle-Fused Diazepanes: Derivatives incorporating the diazepane into polycyclic systems (e.g., triazolodiazepines) evaluated for diverse bioactivities [3] [4]. These molecules exhibit significantly altered conformational and electronic properties compared to the monocyclic diazepane core in 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide.
  • Biologically Active Fragments: Smaller diazepane-containing fragments identified in screening campaigns, such as 6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole (MIC₅₀: 104-198 µM against mycobacteria) [4]. These highlight the diazepane ring's role in fragment-based drug discovery.

Table 2: Structural Analogs of 2-(1,4-Diazepan-1-yl)-N,N-diethylacetamide and Key Properties

Analog StructureMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesReported Activities/Notes
2-(1,4-Diazepan-1-yl)-N,N-diethylacetamideC₁₁H₂₃N₃O213.32Reference CompoundResearch chemical; Limited bioactivity data
2-(1,4-Diazepan-1-yl)-N,N-dimethylacetamideC₉H₁₉N₃O185.27N-Methyl instead of N-EthylImproved solubility; Metabolic reference
2-(4-(4-Methylbenzyl)-[1,4]diazepan-1-yl)-N-(triazoloquinolinyl)acetamideC₃₂H₃₆N₆O₂~536.68Benzyl on diazepane N; Complex heterocyclic amidePotent inotropic activity (> milrinone) [3]
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazoleC₁₂H₁₅ClN₄S282.79Diazepane linked to chlorobenzothiazoleAntimycobacterial (MIC₅₀: 104-198 µM) [4]
2-(1,4-Diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamideC₁₀H₁₈N₄O210.28Propargylamide terminusChemical probe (PubChem CID: 24694170) [8]

Within this spectrum, 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide represents an intermediate case: more complex and lipophilic than the simple dimethylacetamide, yet significantly less elaborated than the triazoloquinoline or benzothiazole conjugates studied for specific biological endpoints. Its structure strategically balances the flexibility and hydrogen-bonding capacity of the diazepane core with the moderate lipophilicity and steric bulk of the diethylacetamide tail, making it a versatile intermediate for further derivatization or a tool compound for probing diazepane-specific pharmacology [1] [3] [8].

Primary Research Motivations and Hypothesized Biological Targets for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

The primary research impetus for investigating 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide stems from the established biological relevance of its structural components:

  • Diazepane as a Privileged Scaffold: The 1,4-diazepane ring is recognized as a "privileged structure" capable of binding to diverse biological targets, particularly within the central nervous system (CNS). Its conformational flexibility allows adaptation to various binding pockets. Specific hypothesized targets include:
  • GPCRs (G-Protein Coupled Receptors): Structural similarity to piperazine-containing ligands suggests potential activity at serotonin (5-HT), dopamine, or adrenergic receptors, where diazepanes may act as agonists, antagonists, or allosteric modulators [3] [7].
  • Kinases and Enzymes: The basic nitrogen atoms can coordinate with catalytic sites or allosteric pockets in enzymes like phosphodiesterases (PDEs), implicated in cognitive function and cardiovascular regulation. Analogous diazepane derivatives exhibit PDE inhibitory activity [3].
  • Ion Channels: Flexibility and amine content make diazepanes candidates for modulating ligand-gated ion channels (e.g., GABAₐ, though less likely than benzodiazepines) or voltage-gated channels.
  • Diethylacetamide as a Bioisostere: The N,N-diethylacetamide moiety serves as a bioisostere for esters, carbamates, or other carbonyl-containing groups found in neuroactive compounds. Its hypothesized roles include:
  • Enhanced Brain Penetration: Increased lipophilicity compared to carboxylic acids or primary amides potentially improves CNS bioavailability.
  • Metabolic Stability: Designed resistance to esterases compared to ester-containing analogs.
  • Target Engagement: The carbonyl oxygen acts as a hydrogen bond acceptor, while the tertiary amide geometry influences spatial positioning of the ethyl groups within hydrophobic binding pockets.
  • Fragment-Based Drug Discovery (FBDD) Potential: With a molecular weight (213 g/mol) within typical fragment space (<300 g/mol), this compound aligns with strategies seeking small, efficient binders. Its physicochemical profile (moderate logP, hydrogen bond acceptors/donors) suggests potential for cell penetration and target engagement suitable for whole-cell screening against neurological targets, akin to other fragments like indole propionic acid [4].

While direct target validation studies for 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide are not extensively documented in public sources, its structural features provide a strong rationale for prioritizing it in screens for neuropharmacological agents, particularly those targeting GPCRs, PDEs, or novel mechanisms involving protein-protein interactions modulated by flexible linkers [3] [4] [7].

Defining the Scope of Current Research on 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Current research on 2-(1,4-diazepan-1-yl)-N,N-diethylacetamide is primarily exploratory and foundational, focused on its synthesis, characterization, and preliminary positioning within medicinal chemistry programs. Key research streams include:

  • Chemical Synthesis and Supply: The compound is commercially available from suppliers like Santa Cruz Biotechnology (SCBT) and AccelaChem in quantities ranging from 250 mg to 1 g, typically with purity levels ≥95% [1] [5]. Research focuses on optimizing synthetic routes (likely involving alkylation of 1,4-diazepane with N,N-diethylchloroacetamide or similar electrophiles) to ensure scalability and purity for downstream applications.

  • Use as a Building Block: Its primary documented application is as a versatile synthetic intermediate. Researchers utilize it to construct more complex molecules by:

  • Functionalization of the Diazepane Ring: Secondary amines within the diazepane ring can be alkylated, acylated, or involved in ring-forming reactions.
  • Modification of the Amide Group: While the tertiary amide is relatively stable, the carbonyl or the ethyl groups could potentially be modified under specific conditions or serve as synthetic handles for conjugation.
  • SAR (Structure-Activity Relationship) Studies: The compound serves as a critical point in SAR matrices within diazepane-acetamide chemotypes. Comparisons focus on:
  • Impact of N-Alkyl Substitution: Contrasting effects of diethyl (this compound) versus dimethyl [2] versus unsubstituted amides or ester analogs on physicochemical properties (logP, solubility, stability) and preliminary bioactivity.
  • Role of Diazepane Saturation: Comparisons with unsaturated or fused diazepine derivatives to elucidate contributions of ring flexibility and basicity to target binding [3].
  • Biological Screening Readiness: Despite limited published biological data, its commercial availability and well-defined structure position it for inclusion in:
  • Target-based in vitro assays: Screening against panels of GPCRs, kinases, or ion channels.
  • Phenotypic screens: Assessing effects on neuronal cell models or relevant cellular pathways (e.g., cAMP modulation, calcium signaling).
  • ADME/PK profiling: Investigating metabolic stability, plasma protein binding, and permeability using Caco-2 or PAMPA assays.

Notably, public literature lacks extensive reports on in vivo efficacy, toxicity profiling, or specific mechanism-of-action studies dedicated solely to this compound. Its current research scope remains centered on chemical exploration and preliminary pharmacological characterization, serving as a foundation for generating focused analogs or probe molecules targeting neurological disorders, cardiovascular modulation (based on diazepane inotropic precedents [3]), or infectious diseases (leveraging fragment-like properties [4]) [1] [3] [5].

Properties

CAS Number

87055-46-7

Product Name

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

IUPAC Name

2-(1,4-diazepan-1-yl)-N,N-diethylacetamide

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

InChI

InChI=1S/C11H23N3O/c1-3-14(4-2)11(15)10-13-8-5-6-12-7-9-13/h12H,3-10H2,1-2H3

InChI Key

KNSOGHWWRSGODD-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1CCCNCC1

Canonical SMILES

CCN(CC)C(=O)CN1CCCNCC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.